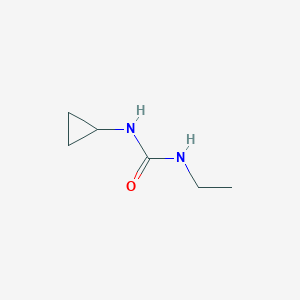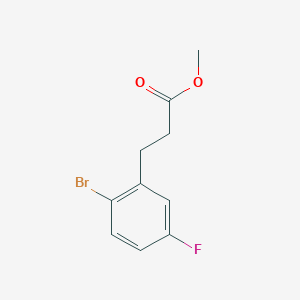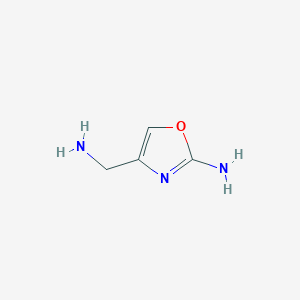
1-Amino-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1H-pirrol-2-carbaldehído es un compuesto orgánico que pertenece a la clase de los derivados del pirrol. Se caracteriza por la presencia de un grupo amino en la primera posición y un grupo aldehído en la segunda posición del anillo de pirrol. Este compuesto es de gran interés en la química orgánica debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1-Amino-1H-pirrol-2-carbaldehído se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de pirrol con formamida en condiciones ácidas, seguida de la oxidación para introducir el grupo aldehído. Otro método incluye la reacción de pirrol con una amina apropiada y la posterior formilación.
Métodos de producción industrial: La producción industrial de 1-Amino-1H-pirrol-2-carbaldehído generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir la hidrogenación catalítica, la oxidación controlada y los pasos de purificación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-Amino-1H-pirrol-2-carbaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, formando derivados con diferentes grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio e hidrogenación catalítica.
Sustitución: Diversos nucleófilos, incluidos los haluros de alquilo, los cloruros de acilo y los cloruros de sulfonilo.
Principales productos formados:
Oxidación: Ácido 1-Amino-1H-pirrol-2-carboxílico.
Reducción: 1-Amino-1H-pirrol-2-metanol.
Sustitución: Diversos derivados de pirrol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 1-Amino-1H-pirrol-2-carbaldehído tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como farmacóforo en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 1-Amino-1H-pirrol-2-carbaldehído implica su interacción con varios objetivos moleculares. Los grupos amino y aldehído pueden formar enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a modificaciones en su estructura y función. Esta reactividad se explota en el diseño de compuestos bioactivos y farmacéuticos.
Compuestos similares:
1H-Pirrol-2-carbaldehído: Carece del grupo amino, lo que lo hace menos reactivo en ciertas reacciones de sustitución nucleófila.
1-Amino-1H-pirrol-3-carbaldehído: Tiene el grupo aldehído en la tercera posición, lo que lleva a una reactividad y aplicaciones diferentes.
1-Amino-2H-pirrol-2-carbaldehído:
Singularidad: El 1-Amino-1H-pirrol-2-carbaldehído es único debido al posicionamiento específico de los grupos amino y aldehído, lo que confiere una reactividad y versatilidad distintas en aplicaciones sintéticas. Su capacidad para sufrir una amplia gama de reacciones químicas lo convierte en un compuesto valioso en varios campos de la investigación.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxaldehyde: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
1-Amino-1H-pyrrole-3-carbaldehyde: Has the aldehyde group at the third position, leading to different reactivity and applications.
1-Amino-2H-pyrrole-2-carbaldehyde:
Uniqueness: 1-Amino-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
874112-78-4 |
|---|---|
Fórmula molecular |
C5H6N2O |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
1-aminopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2 |
Clave InChI |
UPQQOGZJLNUIQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)




![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)




